molecular formula C12H22N2O5S2 B2809211 (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448137-56-1

(1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2809211
CAS No.: 1448137-56-1
M. Wt: 338.44
InChI Key: HFMVLRVRSRVPLP-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of both piperidine and pyrrolidine rings, each substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

    Formation of the Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring is formed through cyclization.

    Coupling of the Rings: The final step involves coupling the piperidine and pyrrolidine rings through a methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of sulfonyl groups on biological activity. It can serve as a model compound for investigating the interactions of sulfonyl-containing molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with proteins, enzymes, or other biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1-(Methylsulfonyl)piperidin-4-yl)methanone: Lacks the pyrrolidine ring, making it less complex.

    (3-(Methylsulfonyl)pyrrolidin-1-yl)methanone:

    (1-(Ethylsulfonyl)piperidin-4-yl)(3-(ethylsulfonyl)pyrrolidin-1-yl)methanone: Similar structure but with ethylsulfonyl groups instead of methylsulfonyl, which can influence its chemical properties and interactions.

Uniqueness

The uniqueness of (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone lies in its dual ring structure and the presence of two methylsulfonyl groups

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5S2/c1-20(16,17)11-5-6-13(9-11)12(15)10-3-7-14(8-4-10)21(2,18)19/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMVLRVRSRVPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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